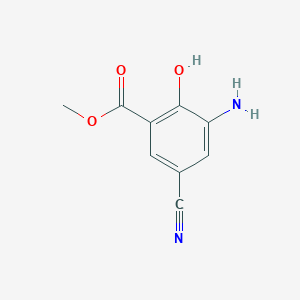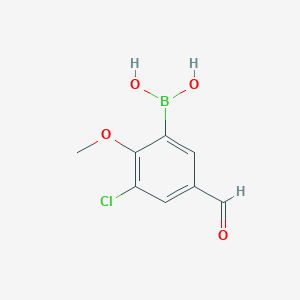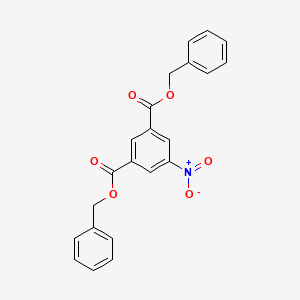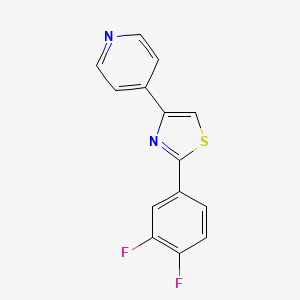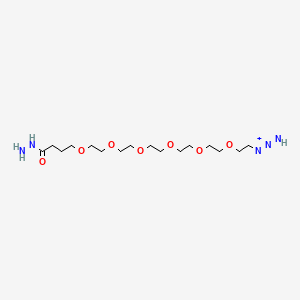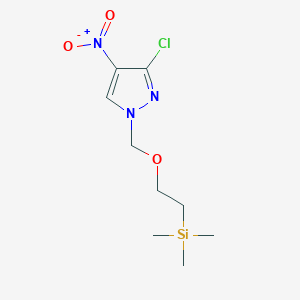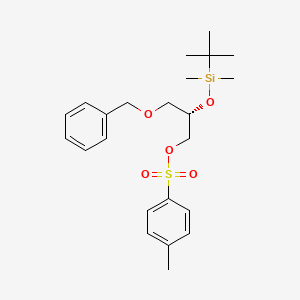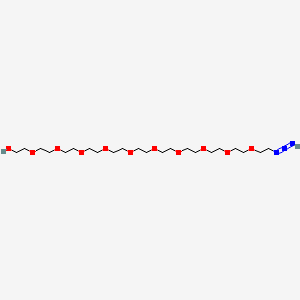
N3-Peg11-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Peg11-OH, also known as azide-polyethylene glycol-hydroxyl, is a linear heterobifunctional polyethylene glycol reagent. It contains an azide group (N3) and a hydroxyl group (OH) at opposite ends of the molecule. This compound is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast reaction speed, and biocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azide-terminated polyethylene glycol derivatives, such as N3-Peg11-OH, typically involves the following steps :
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.
Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with sodium azide (NaN3) to introduce the azide group.
Hydroxyl Termination: The other end of the polyethylene glycol is terminated with a hydroxyl group through various chemical reactions, such as reductive amination or nucleophilic displacement.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N3-Peg11-OH undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper (I) catalyst to form stable triazole linkages.
Staudinger Ligation: The azide group reacts with functionalized aryl phosphines to form amides.
Common Reagents and Conditions
Click Chemistry: Copper (I) catalyst, terminal alkynes, mild reaction conditions (room temperature, neutral pH).
Staudinger Ligation: Functionalized aryl phosphines, mild reaction conditions (room temperature, neutral pH).
Major Products
Click Chemistry: Triazole linkages.
Staudinger Ligation: Amides.
Aplicaciones Científicas De Investigación
N3-Peg11-OH has a wide range of scientific research applications, including :
Bioconjugation: Used to attach specific ligands, peptides, or other biomolecules to improve the targeting and therapeutic efficacy of drugs.
Labeling: Employed in labeling proteins, nanoparticles, and other biomolecules for imaging and diagnostic purposes.
Chemical Modification: Used to modify surfaces, proteins, and other molecules to enhance their properties and functionalities.
Drug Delivery Systems: Utilized in the development of multi-functional drug delivery systems for targeted and controlled release of therapeutics.
Mecanismo De Acción
The mechanism of action of N3-Peg11-OH primarily involves its azide group, which enables click chemistry and Staudinger ligation reactions . These reactions allow for the covalent attachment of the compound to various biomolecules, enhancing their solubility, stability, and targeting capabilities. The polyethylene glycol backbone provides biocompatibility and reduces immunogenicity, making it suitable for biomedical applications .
Comparación Con Compuestos Similares
N3-Peg11-OH is unique due to its specific combination of azide and hydroxyl functional groups. Similar compounds include :
N3-Peg4-OH: Shorter polyethylene glycol chain length.
N3-Peg3-COOH: Contains a carboxyl group instead of a hydroxyl group.
N3-Peg11-NH2: Contains an amine group instead of a hydroxyl group.
These similar compounds differ in their chain lengths and functional groups, which affect their reactivity and applications. This compound’s specific structure makes it particularly suitable for certain bioconjugation and chemical modification applications.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h23,26H,1-22H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDVPIFBNBGUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N3O11+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
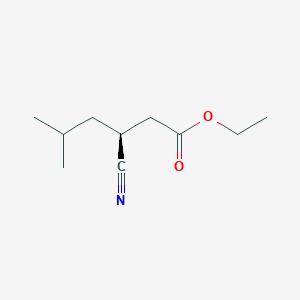
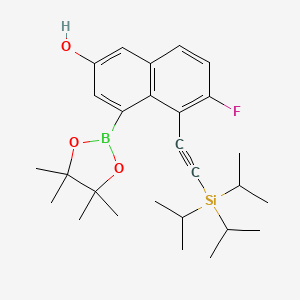
![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8264378.png)

